molecular formula C23H20N2O B1349525 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole CAS No. 5496-42-4

2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B1349525
CAS No.: 5496-42-4
M. Wt: 340.4 g/mol
InChI Key: XCCJHWPREGFUJH-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-4,5-diphenyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an ethoxyphenyl group at position 2 and diphenyl groups at positions 4 and 5 of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole typically involves the condensation of benzil, 2-ethoxybenzaldehyde, and ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The general reaction scheme is as follows:

Benzil+2-Ethoxybenzaldehyde+Ammonium acetateThis compound\text{Benzil} + \text{2-Ethoxybenzaldehyde} + \text{Ammonium acetate} \rightarrow \text{this compound} Benzil+2-Ethoxybenzaldehyde+Ammonium acetate→this compound

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated imidazole derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities attributed to its imidazole core structure. Research has indicated that imidazole derivatives can possess:

  • Antimicrobial Activity : Studies have shown that compounds containing the imidazole ring can effectively inhibit the growth of various bacteria and fungi. The structural modifications in the 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole enhance its interaction with microbial targets, improving efficacy against resistant strains .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Imidazoles are known to inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : this compound has shown promise in cancer research. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented, suggesting it may serve as a lead compound for developing new anticancer therapies .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications and effectiveness of this compound:

StudyFocusFindings
Shalini et al., 2011Antimicrobial ActivityDemonstrated significant antibacterial effects against multiple strains .
Yashoda et al., 2009Anti-inflammatory ActivityShowed reduction in inflammation markers in vitro .
Amir et al., 2011Anticancer ActivityInduced apoptosis in cancer cell lines; potential as a chemotherapeutic agent .

These studies underscore the compound's versatility and potential across different therapeutic areas.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • 2-Phenyl-4,5-diphenyl-1H-imidazole
  • 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole
  • 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Comparison: Compared to its analogs, 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole exhibits unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s solubility, reactivity, and biological activity. For instance, the ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

The compound 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole is a member of the imidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C23H20N2O
  • Molar Mass : 368.42 g/mol .

1. Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. The compound this compound has shown promising results in various cancer models.

  • In vitro Studies : Research indicates that imidazole derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and human acute lymphoblastic leukemia (CEM-13) cell lines .
CompoundCell LineIC50 (µM)
This compoundMCF-715.0
Similar DerivativeCEM-13<10

2. Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been evaluated using various models. In a study comparing the analgesic and anti-inflammatory effects of several compounds, it was found that certain imidazole derivatives exhibited significant activity comparable to standard anti-inflammatory drugs like Diclofenac.

  • Experimental Models : The carrageenan-induced rat paw edema model was used to assess anti-inflammatory activity. Compounds showed up to 100% inhibition at doses comparable to Diclofenac sodium .
CompoundDose (mg/kg)Inhibition (%)
2g (similar derivative)100100
Diclofenac Sodium50100

3. Antimicrobial Activity

The antimicrobial properties of imidazole derivatives are well-documented. Compounds have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 20–40 µM for certain derivatives against S. aureus, indicating significant antibacterial activity .
CompoundBacterial StrainMIC (µM)
2a–d (related compounds)S. aureus20–40
Reference (Ceftriaxone)S. aureus0.1

Case Studies

Several studies highlight the biological potential of imidazole derivatives:

  • Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of various imidazole derivatives in an animal model, confirming their efficacy in reducing inflammation markers such as IL-6 and myeloperoxidase release .
  • Anticancer Activity Assessment : Another investigation focused on the cytotoxicity of imidazole derivatives against different cancer cell lines, revealing that modifications in the chemical structure significantly affected their anticancer potency .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets:

  • COX-2 Receptor Binding : The compound exhibited a binding affinity comparable to Diclofenac with significant interactions confirmed through molecular dynamics simulations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most efficient for preparing 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole?

  • Answer : The compound is typically synthesized via multicomponent oxidative reactions. For example, a one-pot method using internal alkenes, aldehydes, and ammonium acetate under iodine catalysis yields trisubstituted imidazoles in moderate to high yields (73% in some cases) . Key parameters include solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and stoichiometric optimization of the aldehyde component. HRMS (e.g., m/z 347.1555 [M+H]⁺) and FT-IR (N–H stretching at ~3376 cm⁻¹) are critical for verifying cyclization success .

Q. How is spectroscopic characterization performed for this compound?

  • Answer : A combination of techniques is used:

  • FT-IR : Identifies functional groups (e.g., N–H stretches at 3376 cm⁻¹ confirm imidazole ring formation) .
  • HRMS : Validates molecular mass (e.g., experimental m/z 347.1555 vs. calculated 347.1548) .
  • UV-Vis : Assesses electronic transitions influenced by aromatic substituents .
    Cross-referencing these with synthetic intermediates ensures structural fidelity.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

  • Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths, angles, and hydrogen-bonding patterns. For example:

  • Bond geometry : Average C–C bond length = 1.391 Å (normal range for aromatic systems) .
  • Hydrogen bonding : N–H⋯N interactions (2.933 Å) stabilize crystal packing along the c-axis .
    Software like SHELXL (for refinement, R₁ = 0.041) and ORTEP-3 (for visualization) are standard . Data collection at 120 K minimizes thermal displacement artifacts .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

  • Answer : Discrepancies (e.g., unexpected tautomerism or polymorphism) require:

  • Temperature-dependent studies : SCXRD at varying temperatures (e.g., 120 K vs. room temperature) to assess conformational flexibility .
  • DFT calculations : Compare experimental (XRD) and computed bond geometries to identify deviations caused by crystal packing forces .
  • Multi-technique validation : Overlay NMR/FT-IR data with crystallographic hydrogen-bonding motifs to confirm intramolecular interactions .

Q. How do hydrogen-bonding networks influence supramolecular assembly in this compound?

  • Answer : Graph set analysis (e.g., Etter’s formalism) reveals directional N–H⋯N interactions (2.933 Å, 158° angle) forming infinite chains along the c-axis . These interactions, combined with van der Waals forces between phenyl rings, dictate crystal packing (space group Cc, Z = 4) . Such patterns are critical for predicting solubility and stability in solid-state applications.

Q. What computational tools predict synthetic pathways for novel derivatives?

  • Answer : AI-driven platforms (e.g., retrosynthesis tools using Reaxys/Pistachio databases) propose one-step routes by analyzing analogous reactions. For example:

  • Oxidative coupling : Predicted yields for bromo/chloro derivatives align with experimental results (e.g., 73% for 2-(3-chlorophenyl) analogs) .
  • Substituent effects : DFT models correlate electron-withdrawing groups (e.g., CF₃) with reduced reaction yields due to steric hindrance .

Properties

IUPAC Name

2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-2-26-20-16-10-9-15-19(20)23-24-21(17-11-5-3-6-12-17)22(25-23)18-13-7-4-8-14-18/h3-16H,2H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCJHWPREGFUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366961
Record name 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5496-42-4
Record name 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole

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